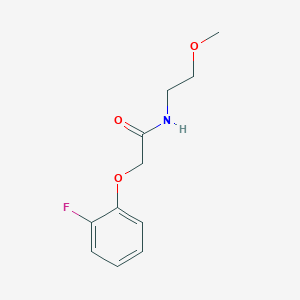
2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that features a fluorophenoxy group and a methoxyethyl group attached to an acetamide backbone
Méthodes De Préparation
The synthesis of 2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide typically involves the reaction of 2-fluorophenol with 2-chloro-N-(2-methoxyethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with desired properties.
Biology: This compound can be used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure may be modified to enhance its biological activity and selectivity towards specific molecular targets.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, while the methoxyethyl group may influence its solubility and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide include:
2-(2-chlorophenoxy)-N-(2-methoxyethyl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
2-(2-fluorophenoxy)-N-(2-ethoxyethyl)acetamide: The ethoxyethyl group in place of the methoxyethyl group can influence the compound’s solubility and interaction with molecular targets.
2-(2-fluorophenoxy)-N-(2-methoxyethyl)propionamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H14FNO3 |
|---|---|
Poids moléculaire |
227.23 g/mol |
Nom IUPAC |
2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C11H14FNO3/c1-15-7-6-13-11(14)8-16-10-5-3-2-4-9(10)12/h2-5H,6-8H2,1H3,(H,13,14) |
Clé InChI |
BILGKKCZJNHLGZ-UHFFFAOYSA-N |
SMILES canonique |
COCCNC(=O)COC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


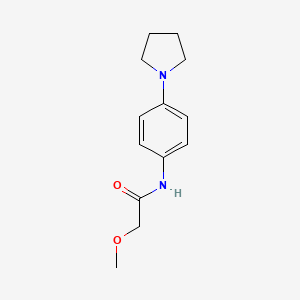
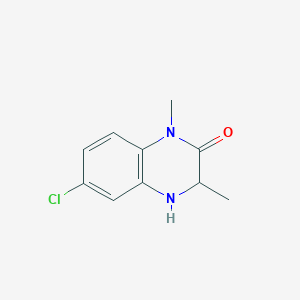
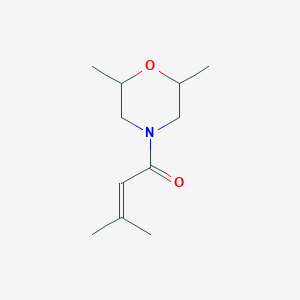
![(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one](/img/structure/B14890572.png)
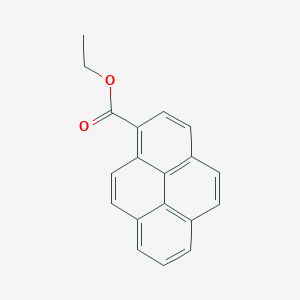

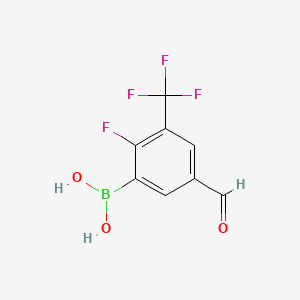
![Sodium (2S,5R)-7-oxo-6-(sulfonatooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14890597.png)
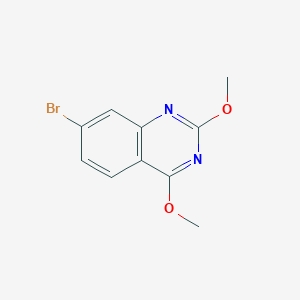
![2-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890611.png)
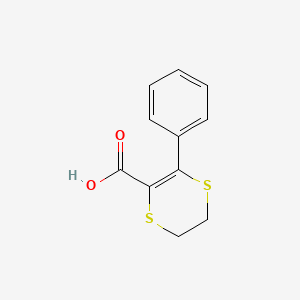
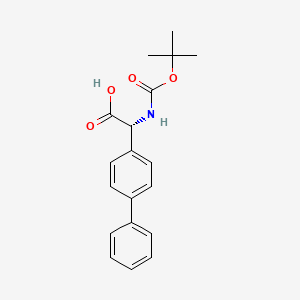
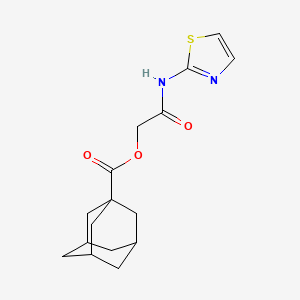
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14890631.png)
